molecular formula C8H11N3O B13192160 N-[6-(Aminomethyl)pyridin-2-YL]acetamide

N-[6-(Aminomethyl)pyridin-2-YL]acetamide

Cat. No.: B13192160
M. Wt: 165.19 g/mol
InChI Key: QDSOYHZYHKCQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(Aminomethyl)pyridin-2-yl]acetamide (CAS 1496424-22-6) is a pyridine-based acetamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, this compound features a pyridine core functionalized with an aminomethyl group and an acetamide moiety . Pyridine derivatives are recognized for their diverse pharmacological potential and enhanced ability to penetrate the central nervous system (CNS) . Computational studies on related pyridine-acetamide structures suggest promising physicochemical properties for CNS targeting, including favorable blood-brain barrier (BBB) penetration scores and water solubility, which are critical for researching therapies for neurological conditions . Furthermore, structural analogs of this compound have been synthesized and evaluated for antimicrobial properties, showing moderate activity against strains such as Staphylococcus aureus and Escherichia coli . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H11N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,5,9H2,1H3,(H,10,11,12)

InChI Key

QDSOYHZYHKCQDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for N 6 Aminomethyl Pyridin 2 Yl Acetamide

Established Synthetic Pathways to the N-[6-(Aminomethyl)pyridin-2-YL]acetamide Core

Established synthetic routes typically rely on a sequential, multi-step approach starting from readily available pyridine (B92270) precursors. The core strategy involves the careful introduction and manipulation of functional groups at the C2 and C6 positions, ensuring the correct final arrangement of the acetamide (B32628) and aminomethyl moieties. A common and logical pathway involves the initial synthesis of a differentially functionalized pyridine ring, followed by the formation of the amide bond and, finally, the generation of the aminomethyl group.

Synthesis from Pyridine Precursors

The foundation of the synthesis is the selection of an appropriate starting pyridine. A highly effective precursor is 2-amino-6-cyanopyridine. This intermediate already possesses a nitrogen function at C2 (amino group) and a carbon-based functional group at C6 (cyano group) that can be readily converted to the desired aminomethyl group. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through various methods, including multicomponent reactions. scispace.comsemanticscholar.org For instance, one-pot condensation reactions of aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted 2-amino-3-cyanopyridines. semanticscholar.org While the direct synthesis of 2-amino-6-cyanopyridine is less commonly detailed as a one-pot reaction, it can be prepared from precursors like 2,6-dichloropyridine (B45657) through sequential nucleophilic substitution reactions. psu.edu

Another viable starting point is 2,6-dihalopyridines, such as 2,6-dibromopyridine (B144722). These compounds can undergo selective amination reactions. acs.orgacs.org For example, a selective monoamination can be performed to introduce an amino group at one position, leaving the other halogen available for subsequent functionalization, such as conversion to a cyano group or another precursor for the aminomethyl sidechain.

Formation of the Acetamide Linkage

The formation of the acetamide linkage is a crucial step that involves the N-acylation of the amino group at the C2 position of the pyridine ring. This is a standard and high-yielding transformation in organic synthesis. The most common reagent for this purpose is acetic anhydride (B1165640), often used in the presence of a base like pyridine, or in a suitable solvent. publish.csiro.aunih.govsigmaaldrich.comresearchgate.net

Starting with 2-amino-6-cyanopyridine, the amino group can be selectively acetylated to form the intermediate N-(6-cyanopyridin-2-yl)acetamide. The reaction typically proceeds by treating the aminopyridine with acetic anhydride. publish.csiro.au The pyridine solvent can act as both the solvent and a catalyst, accepting the acetic acid byproduct. sigmaaldrich.com This step effectively installs the acetamido group required in the final product while the cyano group remains intact for the next transformation.

Reaction Reagents and Conditions Purpose Reference
N-AcetylationAcetic Anhydride (Ac₂O), Pyridine, Room Temp.Converts a primary amino group on the pyridine ring to an acetamide group. publish.csiro.aunih.gov
N-AcetylationAcetic Anhydride (Ac₂O), Acetic Acid (CH₃COOH)Alternative conditions for acetylation of amino groups. nih.gov

Introduction and Functionalization of the Aminomethyl Group

The final key step in this established pathway is the introduction of the aminomethyl group at the C6 position. When starting from the N-(6-cyanopyridin-2-yl)acetamide intermediate, this is achieved through the chemical reduction of the cyano (nitrile) group.

Catalytic hydrogenation is a widely used and efficient method for this transformation. nih.govresearchgate.net The reaction involves treating the cyanopyridine derivative with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. researchgate.net Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Ruthenium on carbon (Ru/C) are effective for the reduction of nitriles to primary amines. cjcatal.com This method is often clean and provides high yields of the desired aminomethyl product. An alternative is electrocatalytic hydrogenation, which can reduce cyanoarenes to benzylamines under mild conditions, such as at room temperature. nih.gov

Reaction Catalyst/Reagent Conditions Purpose Reference
Nitrile ReductionH₂ / Raney NiHigh Pressure H₂Converts a cyano group to an aminomethyl group. psu.edu
Nitrile ReductionH₂ / Ru/C3.0 MPa H₂, 100 °CConverts a cyano group to an aminomethyl group. cjcatal.com
Nitrile ReductionH₂ / Pd/CHigh Pressure H₂Converts a cyano group to an aminomethyl group. researchgate.net
Electrocatalytic HydrogenationPtPd/C CathodeRoom Temp., CH₂Cl₂/EtOHMild reduction of a cyano group to an aminomethyl group. nih.gov

Advanced Organic Synthesis Techniques Applicable to Aminomethylpyridine Derivatives

Beyond the classical multi-step approaches, modern organic synthesis offers powerful tools that could be applied to construct the this compound core, potentially in a more convergent or efficient manner. These methods include transition metal-catalyzed reactions that can form key carbon-nitrogen or carbon-carbon bonds with high precision.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, provides a robust platform for the synthesis of substituted pyridines. cas.cznih.gov Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds. A synthetic strategy could begin with a 2,6-dihalopyridine. A selective, palladium-catalyzed mono-amination could install the first amino group. cas.cz The remaining halide could then be subjected to a second coupling reaction, such as a cyanation (e.g., using Zn(CN)₂) or a coupling with a protected aminomethyl equivalent, to build the rest of the scaffold.

Copper-catalyzed reactions are also valuable, especially for C-N bond formation. nih.gov Studies on the di-amination of 2,6-dibromopyridine have shown that reaction conditions can be tuned to achieve either mono- or di-substitution, offering a handle to create asymmetrically substituted pyridines. acs.orgacs.org

Catalyst System Coupling Partners Reaction Type Purpose Reference
Pd(dba)₂ / BINAP2,6-Dihalopyridine + AmineBuchwald-Hartwig AminationForms a C-N bond to introduce an amino group onto the pyridine ring. cas.cz
CuI / DMPAO2,6-Dibromopyridine + AmineUllmann-type AminationSelective mono- or di-amination of the pyridine ring. acs.orgacs.org
PdCl₂(MeCN)₂ / CuCl₂N-Aryl-2-aminopyridine + AlkyneAnnulationConstruction of fused heterocyclic systems from aminopyridine precursors. rsc.org
Rhodium ComplexesHeteroarenes + Alkenes/AlkynesC-H Alkylation/ArylationDirect functionalization of the pyridine ring. nih.gov

C-H Bond Activation Methodologies

Direct C-H bond activation has emerged as a powerful strategy for functionalizing heterocycles like pyridine, minimizing the need for pre-functionalized starting materials such as halides. rsc.org This approach often relies on a directing group to guide a transition metal catalyst to a specific C-H bond. rsc.org

In the context of this compound, one could envision a scenario where an existing group on the pyridine ring directs the functionalization of an adjacent C-H bond. For instance, starting with N-acetyl-2-aminopyridine, the acetamide group could potentially act as a directing group to guide a palladium, rhodium, or ruthenium catalyst to activate the C6-H bond. nih.govrsc.org This activated position could then be coupled with a reagent that installs a cyano group or a protected aminomethyl group. While challenging due to the inherent reactivity of the pyridine ring, C-H functionalization represents a cutting-edge, atom-economical approach to assembling complex pyridine derivatives. nih.gov

Chemo- and Regioselective Transformations

The core challenge in synthesizing this compound lies in the selective introduction of two different functional groups, an aminomethyl group and an acetamide group, at the C2 and C6 positions of the pyridine ring. Several strategic approaches can be envisioned, primarily revolving around the sequential functionalization of a pre-existing pyridine core or the construction of the substituted pyridine ring from acyclic precursors.

One plausible and widely applicable strategy involves the functionalization of a 2,6-disubstituted pyridine precursor. A key intermediate in such a strategy could be 2-amino-6-methylpyridine (B158447). The synthesis of this precursor is well-established. prepchem.com From this intermediate, the challenge lies in the selective manipulation of the amino and methyl groups.

A potential synthetic route commencing from 2-amino-6-methylpyridine is outlined below:

Selective N-acetylation: The first step would involve the selective acetylation of the amino group of 2-amino-6-methylpyridine to yield N-(6-methylpyridin-2-yl)acetamide. This transformation requires careful control of reaction conditions to avoid undesirable side reactions. The difference in nucleophilicity between the exocyclic amino group and the pyridine ring nitrogen allows for selective acylation under appropriate conditions. Studies on the acetylation of aminopyridines have shown that the reaction mechanism can be influenced by the reaction medium and the nature of the acetylating agent. sci-hub.st

Functionalization of the Methyl Group: The subsequent step involves the conversion of the methyl group into an aminomethyl group. This can be achieved through a two-step sequence:

Halogenation: Radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions would yield 6-(bromomethyl)-N-(pyridin-2-yl)acetamide.

Amination: The resulting benzylic-type bromide can then be converted to the desired aminomethyl group through various methods, such as the Gabriel synthesis, displacement with sodium azide (B81097) followed by reduction, or direct amination with ammonia (B1221849) or a protected amine equivalent.

An alternative and potentially more convergent approach would start from a precursor where one of the desired functionalities is already in place in a masked form. For instance, starting with 2-acetyl-6-cyanopyridine, a compound that has been synthesized and utilized as an intermediate for other oligopyridines. google.com

The proposed synthetic sequence from this precursor is as follows:

Reduction of the Cyano Group: The cyano group can be selectively reduced to an aminomethyl group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and effective method for this transformation. google.com This would yield N-(6-(aminomethyl)pyridin-2-yl)ethan-1-one.

Conversion of the Acetyl Group to an Acetamide Group: This transformation is more complex. A possible route involves a Beckmann rearrangement of the corresponding oxime, followed by hydrolysis. However, a more straightforward approach would be to consider a different starting material where the acetamide group or a precursor is already present.

Considering the challenges of the above routes, a more strategic approach might involve starting with 6-(aminomethyl)pyridin-2-amine. The synthesis of such aminomethylpyridine derivatives has been explored. google.com

A potential route from this precursor would be:

Selective N-acetylation: The key challenge in this step is the selective acetylation of the exocyclic amino group at the 2-position in the presence of the primary amino group of the aminomethyl substituent. The differential basicity and steric environment of the two amino groups could be exploited to achieve regioselectivity. The amino group on the pyridine ring is generally less basic than the aliphatic primary amine, which could allow for selective protection of the more basic aminomethyl group, followed by acetylation of the ring amino group, and subsequent deprotection.

The following table summarizes potential chemo- and regioselective transformations:

Starting MaterialKey TransformationIntermediateTarget Functional Group
2-Amino-6-methylpyridineSelective N-acetylationN-(6-methylpyridin-2-yl)acetamideAcetamide
N-(6-methylpyridin-2-yl)acetamideRadical BrominationN-(6-(bromomethyl)pyridin-2-yl)acetamideBromomethyl
N-(6-(bromomethyl)pyridin-2-yl)acetamideAmination (e.g., Gabriel synthesis)Protected aminomethyl derivativeAminomethyl
2-Acetyl-6-cyanopyridineSelective reduction of cyano group1-(6-(aminomethyl)pyridin-2-yl)ethanoneAminomethyl
6-(Aminomethyl)pyridin-2-amineSelective N-acetylationN-(6-(aminomethyl)pyridin-2-yl)acetamideAcetamide

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of the key transformations is paramount for optimizing reaction conditions and achieving high yields and selectivities.

Mechanism of Selective N-Acetylation: The acetylation of aminopyridines can proceed through different mechanisms depending on the reaction conditions. sci-hub.st In a neutral or slightly acidic medium, the exocyclic amino group is more nucleophilic than the pyridine ring nitrogen, leading to preferential N-acetylation. The reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride), followed by the elimination of a leaving group. Controlling the pH is crucial; at very low pH, both amino groups can be protonated, reducing their nucleophilicity, while at high pH, competitive reactions might occur.

Mechanism of Radical Bromination: The bromination of the methyl group of N-(6-methylpyridin-2-yl)acetamide with NBS proceeds via a free radical chain mechanism. The reaction is initiated by the homolytic cleavage of an initiator (e.g., AIBN) or by UV light, which generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to form the brominated product and a new bromine radical, thus propagating the chain. The selectivity for the methyl group over other positions on the pyridine ring is due to the stability of the resulting radical.

Mechanism of Nucleophilic Substitution for Amination: The conversion of the bromomethyl group to the aminomethyl group is a nucleophilic substitution reaction. In the Gabriel synthesis, the phthalimide (B116566) anion acts as a nucleophile and displaces the bromide ion in an SN2 reaction. Subsequent hydrazinolysis cleaves the phthalimide group to release the primary amine. If sodium azide is used, the azide ion displaces the bromide, and the resulting azide is then reduced to the amine, often by catalytic hydrogenation or with reagents like lithium aluminum hydride.

Sustainable and Efficient Synthesis Approaches

In line with the principles of green chemistry, the development of sustainable and efficient synthetic routes for this compound is a significant goal. This involves considering aspects such as atom economy, the use of less hazardous reagents, and energy efficiency.

Catalytic Methods: The use of catalytic methods is a cornerstone of green chemistry. For instance, in the reduction of a cyano or nitro group to an amino group, catalytic hydrogenation with a heterogeneous catalyst like Pd/C is preferable to the use of stoichiometric reducing agents like metal hydrides, which generate large amounts of waste. google.com Iron-catalyzed cyclization reactions have also been developed for the synthesis of substituted pyridines, offering a more environmentally benign alternative to some traditional methods. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions under solvent-free conditions. The synthesis of various pyridine derivatives, including 2-amino-3-cyanopyridines, has been successfully achieved using microwave irradiation, offering a greener and more efficient alternative to conventional heating methods. semanticscholar.org Such techniques could potentially be applied to the key steps in the synthesis of this compound.

Solvent-Free Reactions: Whenever possible, performing reactions in the absence of a solvent or in environmentally benign solvents (like water or ethanol) is highly desirable. For example, some multi-component reactions for the synthesis of pyridines can be carried out under solvent-free conditions, significantly reducing the environmental impact of the process. researchgate.net

The following table highlights some sustainable approaches applicable to the synthesis of pyridine derivatives:

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of CatalysisCatalytic hydrogenation for reduction steps; Iron-catalyzed cyclizations.Higher atom economy, reduced waste, milder reaction conditions.
Energy EfficiencyMicrowave-assisted reactions.Shorter reaction times, often higher yields, potential for solvent-free conditions.
Use of Safer Solvents/Solvent-Free ConditionsPerforming reactions in water or ethanol, or without a solvent.Reduced environmental pollution and health hazards associated with volatile organic compounds.
Atom EconomyMulti-component reactions for pyridine ring formation.Fewer synthetic steps, reduced waste generation.

By integrating these principles into the strategic design of synthetic routes, the production of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity and Mechanistic Investigations of N 6 Aminomethyl Pyridin 2 Yl Acetamide

Reactivity Profiles of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of N-[6-(Aminomethyl)pyridin-2-YL]acetamide possesses a lone pair of electrons in an sp² hybrid orbital, making it a site of basicity and nucleophilicity. The reactivity of this nitrogen is analogous to that of other pyridine derivatives, though it is electronically influenced by the electron-donating aminomethyl and electron-withdrawing acetamide (B32628) groups at the 2- and 6-positions.

The pyridine nitrogen can readily undergo protonation in the presence of acids to form a pyridinium (B92312) salt. This reaction significantly alters the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, the pyridine nitrogen can act as a nucleophile in reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylpyridinium salts. The susceptibility of the pyridine ring to electrophilic aromatic substitution is generally low compared to benzene, a characteristic further enhanced by the presence of the electron-withdrawing acetamide group. Conversely, the ring is more activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

Chemical Transformations Involving the Aminomethyl Group

Nucleophilic Reactivity

The primary amine of the aminomethyl group is strongly nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of chemical reactions. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated by reaction with alkyl halides. The nucleophilicity of this group is crucial for many of its derivatization pathways. In the synthesis of related aminomethyl pyridine derivatives, this nucleophilic character is exploited in reactions with various electrophiles to build more complex molecular architectures.

Derivatization and Functional Group Interconversions

The aminomethyl group is a versatile handle for the derivatization of this compound. Beyond simple acylation and alkylation, it can be converted into a wide range of other functional groups. For example, it can be transformed into an isothiocyanate, which can then be used to link the molecule to other chemical entities. Diazotization of the primary amine, followed by reaction with various nucleophiles, offers another route to diverse functional group interconversions, although this can be complicated by the presence of the pyridine ring. The ability to modify this group is key to the synthesis of various derivatives with tailored properties.

Reactivity of the Acetamide Moiety

The acetamide group (-NHC(O)CH₃) is generally less reactive than the aminomethyl group. However, it can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine, 2-amino-6-(aminomethyl)pyridine, and acetic acid. This reaction typically requires more forcing conditions, such as prolonged heating with a strong acid or base. The amide bond can also be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding ethylamine (B1201723) derivative. The presence of the acetamide group influences the electronic properties of the pyridine ring, acting as an electron-withdrawing group via resonance.

Coordination Chemistry and Metal Complexation Studies

The presence of multiple nitrogen donor atoms makes this compound an excellent candidate as a ligand in coordination chemistry.

Ligand Properties of this compound

This compound can act as a bidentate or potentially a tridentate ligand, coordinating to metal ions through the pyridine nitrogen, the nitrogen of the aminomethyl group, and possibly the oxygen of the acetamide group. The formation of stable five- or six-membered chelate rings is a driving force for its coordination.

Studies on structurally related ligands containing the 2-(aminomethyl)pyridine scaffold have demonstrated the versatility of this motif in forming stable complexes with a variety of transition metals, including copper, zinc, and platinum. In these complexes, the pyridine nitrogen and the aminomethyl nitrogen typically bind to the metal center, forming a stable five-membered chelate ring. The coordination geometry around the metal center is then completed by other ligands or solvent molecules. The specific coordination mode can be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions.

Table 1: Coordination Behavior of Related Aminomethylpyridine Ligands

Metal Ion Ligand Coordination Mode Resulting Complex Geometry
Platinum(II) (C-(6-aminomethyl-pyridin-2-yl)methylamine) Bidentate (Npyridine, Namine) Square Planar
Copper(II) Various aminopyridines Bidentate or Bridging Square Planar, Square Pyramidal, or Octahedral

This interactive table provides examples of the coordination behavior of ligands structurally related to this compound, illustrating the common involvement of the pyridine and amino nitrogens in metal binding. The specific properties of the complexes, such as their stability and spectroscopic characteristics, are highly dependent on the coordination environment of the metal ion.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound would likely proceed via the reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol, or acetonitrile. The resulting complexes could be isolated as crystalline solids through methods like slow evaporation of the solvent.

Synthesis: The general synthetic route would involve combining the ligand with a metal salt (e.g., chlorides, nitrates, perchlorates, or acetates of transition metals like copper(II), nickel(II), zinc(II), or cobalt(II)) in a specific molar ratio. The reaction would likely be carried out at room temperature or with gentle heating to facilitate complex formation. For instance, the synthesis of copper(II) complexes with related 2-amino-6-methylpyridine (B158447) ligands has been achieved by reacting CuCl₂·2H₂O with the ligand in a 1:2 or 1:4 molar ratio in methanol. researchgate.net Similarly, silver(I) complexes with 4-aminomethylpyridine have been synthesized by reacting the ligand with silver salts in acetonitrile. acs.org

Characterization: The characterization of any resulting complexes would rely on a suite of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O group of the acetamide, the N-H bonds of the aminomethyl group, and the C=N vibration of the pyridine ring upon complexation would indicate their involvement in bonding to the metal ion. In studies of related pyridine carboxamide complexes, a shift in the ν(C=O) resonance is a key indicator of coordination via the amide oxygen. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn(II)). Changes in the chemical shifts of protons and carbons near the potential donor atoms upon complexation would provide evidence of coordination in solution.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-orbital splitting and the coordination geometry around the metal center. The appearance of new absorption bands compared to the free ligand would be indicative of ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure, including bond lengths, bond angles, coordination geometry, and the specific binding mode of the ligand. This technique has been essential in determining the structures of complexes with analogous aminopyridine and picolylamine ligands. scirp.orgnih.gov

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes and, consequently, the stoichiometry (ligand-to-metal ratio).

Insights into Binding Modes and Stoichiometry

This compound possesses three potential donor sites: the pyridine ring nitrogen (N_py), the nitrogen of the aminomethyl group (N_amine), and the oxygen of the acetamide carbonyl group (O_amide). The amide nitrogen is generally not involved in coordination. mdpi.com This multiplicity of donor sites allows for several possible binding modes.

Binding Modes: The ligand could act in a monodentate, bidentate, or tridentate fashion, and could also function as a bridging ligand to form polynuclear complexes.

Bidentate N,N-Chelation: The most probable coordination mode involves the formation of a stable five-membered chelate ring through the pyridine nitrogen and the aminomethyl nitrogen. This bidentate N,N-coordination is a common feature for 2-(aminomethyl)pyridine and related ligands. researchgate.net

Bidentate N,O-Chelation: Another possibility is the formation of a six-membered chelate ring involving the pyridine nitrogen and the acetamide oxygen. This mode is frequently observed in complexes of 2-pyridine carboxamides. mdpi.com

Tridentate N,N,O-Chelation: The ligand could potentially act as a tridentate donor, binding to a single metal center via the pyridine nitrogen, the aminomethyl nitrogen, and the acetamide oxygen. This would result in the formation of two fused chelate rings (one five-membered and one six-membered), a highly stable arrangement known as the chelate effect. libretexts.org Ligands based on bis(2-picolyl)amine demonstrate this type of multidentate coordination. rsc.org

Bridging Coordination: The ligand could bridge two or more metal centers, leading to the formation of coordination polymers. For example, it could chelate one metal via the N_py and N_amine sites while the acetamide oxygen coordinates to an adjacent metal ion.

The preferred binding mode would be influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the counter-anion, and the reaction conditions. acs.org

Stoichiometry: The stoichiometry of the complexes would depend on the binding mode of the ligand and the coordination number of the metal ion. Common stoichiometries for transition metal complexes include 1:1 (ML), 1:2 (ML₂), and occasionally 1:3 (ML₃) metal-to-ligand ratios. researchgate.net For example, if the ligand acts as a bidentate chelator with a metal ion that prefers an octahedral geometry (a coordination number of six), a complex with a 1:3 stoichiometry, [M(L)₃]ⁿ⁺, could be formed. If it acts as a tridentate ligand, a 1:2 complex, [M(L)₂]ⁿ⁺, would be more likely.

The interplay of these factors would lead to a rich coordination chemistry for this compound, likely resulting in a variety of complexes with different structures and properties.

Advanced Spectroscopic and Crystallographic Characterization of N 6 Aminomethyl Pyridin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal assignments for N-[6-(Aminomethyl)pyridin-2-YL]acetamide, have been reported in peer-reviewed literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Two-Dimensional NMR Techniques for Connectivity Assignments

Similarly, there are no published studies utilizing two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound. These advanced analyses are essential for unambiguously assigning NMR signals and establishing the connectivity of atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Detailed experimental Infrared (IR) and Raman spectra for this compound are not available. This data would provide valuable information on the vibrational modes of its functional groups, such as the amide C=O and N-H stretches, as well as the pyridine (B92270) ring vibrations, offering insights into its molecular structure and potential intermolecular interactions.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions

No UV-Visible absorption spectra for this compound have been documented in scientific literature. An analysis of its UV-Vis spectrum would be necessary to identify the principal chromophores and characterize the electronic transitions (e.g., π→π* and n→π*) within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

While the molecular weight of this compound is known to be 165.19 g/mol , corresponding to its molecular formula C₈H₁₁N₃O, detailed mass spectrometry data, including specific fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI), are not publicly available. This information is critical for confirming the molecular weight and understanding the compound's fragmentation pathways.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details of its crystal packing and intermolecular interactions (such as hydrogen bonding), remain undetermined.

Computational and Theoretical Chemical Studies of N 6 Aminomethyl Pyridin 2 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural properties of N-[6-(Aminomethyl)pyridin-2-YL]acetamide. These methods provide a robust framework for understanding the molecule's behavior and reactivity.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in mapping the electronic landscape of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting areas prone to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For similar pyridine (B92270) derivatives, DFT studies have been used to determine the order of nucleophilic and electrophilic reactivity by comparing frontier molecular orbital energies. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, offers a detailed picture of charge distribution and intramolecular interactions. nih.gov It can reveal the nature of bonding and the extent of electron delocalization within the this compound structure, which is critical for understanding its stability and interaction with other molecules. Studies on related acetamide (B32628) derivatives have utilized NBO analysis to understand intermolecular interactions with biological targets. nih.gov

Prediction of Spectroscopic Parameters and Validation

DFT methods are widely used for the accurate prediction of various spectroscopic parameters, which can then be validated against experimental data. For instance, theoretical calculations can simulate infrared (IR) and Raman spectra by computing vibrational frequencies. researchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the this compound molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy. nih.govnih.gov Comparing these predicted chemical shifts with experimental NMR data serves as a powerful tool for structural confirmation and characterization. For various pyridine and acetamide derivatives, DFT calculations have been successfully employed to correlate theoretical spectroscopic data with experimental findings. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional structures (conformers) and the flexibility of the molecule. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The rotatable bonds within the molecule, such as the bond connecting the aminomethyl group to the pyridine ring and the amide bond, allow for a range of conformations that can be explored through MD simulations.

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful platform to predict and analyze the interactions of this compound with biological macromolecules, offering insights into its potential biological activity.

Ligand Binding Studies (e.g., Molecular Docking with defined biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. rrpharmacology.ru For this compound, docking studies could be performed against various biological targets to predict its binding affinity and mode of interaction.

For example, based on the structural motifs present in the molecule (a pyridine ring and an acetamide group), potential targets could include kinases, proteases, or other enzymes where similar fragments are known to bind. Docking simulations would provide information on the binding energy, which is an estimate of the strength of the interaction, and detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. Studies on similar pyridine-containing compounds have successfully used molecular docking to predict binding modes and guide further optimization. mdpi.comnih.gov

Below is a hypothetical data table illustrating the type of information that could be generated from a molecular docking study of this compound against a hypothetical protein kinase target.

ParameterValue
Target Protein Hypothetical Protein Kinase XYZ
PDB ID XXXX
Docking Score (kcal/mol) -8.5
Key Interacting Residues ASP145, LYS72, LEU120
Hydrogen Bonds Amine nitrogen with ASP145 backbone carbonylAmide carbonyl with LYS72 side-chain amine
Hydrophobic Interactions Pyridine ring with LEU120 side-chain

This table demonstrates how computational methods can provide detailed predictions of molecular interactions, guiding further experimental validation and drug design efforts.

Prediction of Binding Affinities and Interaction Hotspots

Currently, there is a notable absence of publicly available computational and theoretical studies specifically focused on the prediction of binding affinities and interaction hotspots for the chemical compound this compound. A thorough search of scientific literature and chemical databases did not yield any specific molecular docking, molecular dynamics simulations, or other theoretical investigations that have been conducted on this particular molecule.

While computational studies are prevalent for various pyridine and acetamide derivatives, the unique structural arrangement of this compound has not been the subject of such specific analysis in the available research. Therefore, detailed data tables outlining binding affinities (such as docking scores or binding free energies) and identified interaction hotspots with specific biological targets are not available at this time.

Future computational research would be necessary to elucidate the potential binding modes, affinities, and key molecular interactions of this compound with various protein targets. Such studies would provide valuable insights into its potential pharmacological activities and guide further experimental investigations.

Exploration of Biochemical and Material Science Applications of N 6 Aminomethyl Pyridin 2 Yl Acetamide Scaffolds

Development as Molecular Probes in Biochemical Research

The structure of N-[6-(Aminomethyl)pyridin-2-YL]acetamide, featuring a pyridine (B92270) ring, an aminomethyl group, and an acetamide (B32628) group, suggests its potential as a versatile molecular probe. The pyridine nitrogen and the aminomethyl nitrogen can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological molecules. The acetamide group can also participate in hydrogen bonding.

For a compound to function as a molecular probe, it often requires a reporter group, such as a fluorophore or a radiolabel, to enable its detection and quantification. While there is no specific literature on the use of this compound as a molecular probe, its aminomethyl group provides a convenient site for the attachment of such reporter groups through standard bioconjugation techniques. For instance, fluorescent dyes containing an isothiocyanate or N-hydroxysuccinimide ester group could be readily coupled to the primary amine of the aminomethyl moiety.

Investigation of Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The aminomethylpyridine core is a recognized scaffold in medicinal chemistry, known to interact with various biological targets.

Enzyme Inhibition Mechanisms (in vitro)

Derivatives of aminomethyl-pyridines have been investigated as inhibitors of several enzymes. For example, a study on novel aminomethyl-pyridines as dipeptidyl peptidase IV (DPP-4) inhibitors demonstrated that this class of compounds can exhibit potent inhibitory activity. While this compound was not specifically tested in this study, the research highlights the potential of the aminomethyl-pyridine scaffold to interact with the active sites of enzymes. The primary amine and the pyridine ring can form key interactions, such as salt bridges and hydrogen bonds, with amino acid residues in an enzyme's active site.

To ascertain the enzyme inhibitory potential of this compound, a series of in vitro enzymatic assays would be necessary. These assays would typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the compound and measuring the rate of product formation. From this data, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) could be determined.

Analogous Compound Target Enzyme Inhibition Data (IC50/Ki)
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amideDipeptidyl Peptidase IV (DPP-4)IC50: 10 nM
4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivativesLysyl Oxidase-Like 2 (LOXL2)Potent irreversible inhibitors

Modulation of Receptor Binding (in vitro)

The aminomethylpyridine structure is also present in compounds that bind to various receptors. For instance, halo-substituted 3-(aminomethyl)pyridine (B1677787) derivatives have been shown to have a high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). The nitrogen atoms in the pyridine ring and the aminomethyl group are crucial for these interactions, often forming hydrogen bonds or ionic interactions with the receptor's binding pocket.

To evaluate the receptor binding profile of this compound, a panel of radioligand binding assays could be employed. In these assays, a radiolabeled ligand with known affinity for a specific receptor is competed with unlabeled this compound. The ability of the compound to displace the radioligand provides a measure of its binding affinity, typically expressed as an IC50 or Ki value.

Analogous Compound Class Target Receptor Observed Affinity
Halo-substituted 3-(aminomethyl)pyridinesNicotinic Acetylcholine Receptors (nAChRs)High affinity

Potential in Supramolecular Assembly and Material Design

The structure of this compound, with its multiple hydrogen bond donors and acceptors and a rigid pyridine core, makes it an interesting candidate for the construction of supramolecular assemblies and novel materials.

Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The N-H groups of the aminomethyl and acetamide moieties in this compound can act as hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen of the acetamide can act as hydrogen bond acceptors. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The planarity of the pyridine ring could also facilitate π-π stacking interactions, further stabilizing the resulting supramolecular architecture.

While specific self-assembly studies of this compound have not been reported, research on related pyridine-amide structures often reveals extensive hydrogen-bonding networks that dictate the crystal packing.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the aminomethyl group of this compound are potential coordination sites for metal ions. This suggests that the compound could be used as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands, while MOFs are a subclass of coordination polymers that are typically porous.

The bifunctional nature of this compound as a ligand, with two potential metal-binding sites, could lead to the formation of various network topologies depending on the coordination geometry of the metal ion and the reaction conditions. The porosity and functionality of the resulting MOFs could be tuned by the choice of the metal center and by potential post-synthetic modification of the aminomethyl group. Amine-functionalized MOFs are of particular interest for applications such as CO2 capture and catalysis.

Ligand Functional Groups Metal Ion Examples Potential Material Type
Pyridine, AminomethylCu(II), Zn(II), Co(II)Coordination Polymer, MOF

Systematic Investigation of Derivatives, Analogues, and Structure Activity/property Relationships

Structural Modifications of the Acetamide (B32628) Substituent

The N-acetyl group at the 2-position of the pyridine (B92270) ring is a critical feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) and influencing the electronic properties of the pyridine ring. Modifications to this group can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Research into related N-(pyridin-yl)-substituted aryl amides as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists has shown that the amide linker is a crucial structural motif. nih.govnih.gov While many structural changes to the amide portion are not well-tolerated, certain modifications can lead to potent compounds. nih.gov Exploration of this substituent can be divided into several key strategies:

Alkyl Chain Homologation: Replacing the acetyl methyl group with larger alkyl chains (ethyl, propyl, etc.) or branched alkyl groups (isopropyl) systematically increases lipophilicity. This can enhance binding in hydrophobic pockets of a target protein but may also decrease aqueous solubility.

Introduction of Aryl and Heteroaryl Groups: Replacing the acetyl group with aroyl groups (e.g., benzoyl) or heteroaroyl groups introduces steric bulk and the potential for π-π stacking interactions with aromatic amino acid residues in a binding site.

Functionalization of the Alkyl Group: Introducing polar functional groups (e.g., hydroxyl, amino) onto the acetyl methyl group can increase polarity and provide new hydrogen bonding opportunities, potentially improving solubility and modulating binding affinity.

Table 1: Potential Modifications of the Acetamide Substituent and Their Predicted Effects
Modification TypeExample Derivative StructurePredicted Impact on Properties
Alkyl Chain ExtensionN-[6-(aminomethyl)pyridin-2-yl]propanamideIncreased lipophilicity; potential for enhanced hydrophobic interactions.
Aryl SubstitutionN-[6-(aminomethyl)pyridin-2-yl]benzamideIncreased steric bulk; potential for π-π stacking; altered electronic profile.
FunctionalizationN-[6-(aminomethyl)pyridin-2-yl]-2-hydroxyacetamideIncreased polarity and aqueous solubility; new hydrogen bond donor/acceptor.
Cyclic SubstitutionN-[6-(aminomethyl)pyridin-2-yl]cyclopropanecarboxamideIntroduces conformational rigidity; alters lipophilicity and metabolic stability.

Derivatization of the Aminomethyl Group

The primary amine of the 6-(aminomethyl) group is a key site for interaction and derivatization. It is basic and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues like aspartate or glutamate in a target protein. Its derivatization can profoundly alter the molecule's basicity, polarity, and steric profile.

Studies on related aminomethyl pyridine isomers have demonstrated that this group is a versatile handle for creating novel amide derivatives with potential antimicrobial and anticancer activities. researchgate.net Common derivatization strategies include:

N-Alkylation: Introduction of one or two alkyl groups on the nitrogen reduces the number of hydrogen bond donors and increases steric hindrance and lipophilicity.

N-Acylation: Reaction with acyl chlorides or anhydrides to form secondary amides neutralizes the basicity of the nitrogen and introduces additional hydrogen bonding acceptors. This can significantly alter the molecule's interaction profile with biological targets.

N-Sulfonylation: Formation of sulfonamides introduces a strongly electron-withdrawing group, which removes the basicity of the amine and adds a tetrahedral geometry with potent hydrogen-bond accepting sulfonyl oxygens. Research on related acetamidosulfonamide structures has shown that such modifications can lead to significant antioxidant activity. nih.gov

Table 2: Potential Derivatizations of the Aminomethyl Group and Their Predicted Effects
Modification TypeExample Derivative StructurePredicted Impact on Properties
Primary Amine (Base)N-[6-(Aminomethyl)pyridin-2-yl]acetamideActs as H-bond donor; basic center for ionic interactions.
N-AlkylationN-[6-((Dimethylamino)methyl)pyridin-2-yl]acetamideIncreased basicity (tertiary amine); loss of H-bond donors; increased lipophilicity.
N-AcylationN-[6-((Acetamido)methyl)pyridin-2-yl]acetamideNeutralized basicity; adds H-bond donor/acceptor sites; increased polarity.
N-SulfonylationN-[6-((Methylsulfonamido)methyl)pyridin-2-yl]acetamideAcidity at N-H; strong H-bond acceptors; significant change in electronics and sterics.

Substituent Effects on the Pyridine Ring

The pyridine ring serves as the central scaffold. Its electron-deficient nature, caused by the electronegative nitrogen atom, influences its reactivity and interactions. wikipedia.org Introducing substituents at the unoccupied 3-, 4-, and 5-positions can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby fine-tuning its biological activity.

Structure-activity relationship analyses of various pyridine derivatives have revealed clear trends. For example, in studies of antiproliferative agents, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups often enhances activity, whereas halogens or other bulky groups can diminish it. nih.govmdpi.com Conversely, in other classes of compounds like imidazo[4,5-b]pyridines, substitution with bromine has been shown to markedly increase antiproliferative effects. mdpi.com Research on nicotinic acetylcholine (B1216132) receptor ligands showed that bulky substituents, such as a phenyl group at the 5-position, can result in high binding affinity. nih.gov

Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the ring, which can affect the pKa of the pyridine nitrogen and the reactivity of the substituents. Electron-withdrawing groups (e.g., -Cl, -CF₃, -CN) decrease electron density and can influence metabolic stability and binding interactions.

Steric Effects: The size and position of substituents dictate how the molecule can orient itself within a binding pocket. Bulky groups can provide favorable van der Waals interactions but can also cause steric clashes that prevent optimal binding.

Table 3: Effects of Representative Substituents on the Pyridine Ring
PositionSubstituentElectronic EffectGeneral Impact on PropertiesObserved Biological Relevance (in Analogues)
C3, C4, or C5-Cl, -BrElectron-withdrawing, inductiveIncreases lipophilicity.Can enhance activity depending on the target. mdpi.com
C3, C4, or C5-CH₃Electron-donating, inductiveSlightly increases lipophilicity.Can improve binding via hydrophobic interactions.
C3, C4, or C5-OCH₃Electron-donating, resonanceCan alter metabolic profile and polarity.Often enhances antiproliferative activity. nih.gov
C5-PhenylElectron-withdrawing, bulkySignificantly increases steric bulk and lipophilicity.Can lead to high affinity through extended binding interactions. nih.gov

Elucidation of Structure-Reactivity and Structure-Property Relationships

The systematic derivatization of this compound allows for the development of a comprehensive understanding of its SAR and SPR. By integrating modifications from the sections above, molecules can be rationally designed to optimize multiple parameters, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. youtube.com

Potency and Binding: The combination of hydrogen bond donors and acceptors in both side chains, along with the potential for ionic interactions from the aminomethyl group, provides multiple points of contact for a biological target. For instance, increasing the length of the acetamide alkyl chain could probe for a nearby hydrophobic pocket, while converting the aminomethyl group to a sulfonamide could engage a different set of hydrogen bond acceptors.

Solubility and Permeability: A key challenge in drug design is balancing aqueous solubility with membrane permeability. Modifying the highly polar aminomethyl group to a less polar secondary or tertiary amine can increase lipophilicity and potentially enhance cell penetration. Conversely, adding polar substituents like -OH to the pyridine ring or acetamide side chain can improve solubility. youtube.com

Metabolic Stability: The pyridine ring and its substituents are susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing electron-withdrawing groups or blocking potential sites of metabolism (e.g., by replacing a C-H bond with a more stable C-F bond) can increase the compound's half-life. youtube.com For example, adding a methyl group adjacent to the pyridine nitrogen can sterically hinder its interaction with the heme iron in P450 enzymes, reducing metabolic clearance. youtube.com

By methodically altering each component of the parent molecule and assessing the resulting changes in biological activity and physicochemical properties, a detailed pharmacophore model can be constructed. This model can then guide the design of next-generation analogues with superior, more drug-like profiles.

Future Research Directions and Emerging Avenues for N 6 Aminomethyl Pyridin 2 Yl Acetamide

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyridine (B92270) derivatives can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. numberanalytics.comresearchgate.net Traditional batch production methods for complex heterocyclic molecules often face challenges related to scalability, safety, and precise control over reaction parameters. Flow chemistry, which involves conducting reactions in a continuously flowing stream through a network of tubes or microreactors, offers a powerful alternative. researchgate.net

The application of flow chemistry to the synthesis of N-[6-(Aminomethyl)pyridin-2-YL]acetamide could offer numerous advantages, including superior heat and mass transfer, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents. numberanalytics.com Automated systems can further accelerate this process, enabling high-throughput screening of reaction conditions and the rapid synthesis of a library of analogues. nih.govnih.gov This approach facilitates the systematic exploration of structure-activity relationships by varying substituents on the pyridine ring or modifying the acetamide (B32628) and aminomethyl side chains. wikipedia.org A modular, automated flow synthesis would allow for the efficient production of derivatives for further study in medicinal chemistry or materials science. nih.gov

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for Pyridine Derivatives.
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability Challenging, often requires re-optimizationEasier, by extending run time or using larger reactors
Heat Transfer Inefficient, potential for hotspotsHighly efficient due to high surface-area-to-volume ratio
Safety Higher risk with large volumes of hazardous materialsImproved, small reaction volumes minimize risk
Process Control Limited control over mixing and temperature gradientsPrecise control over temperature, pressure, and residence time

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Advanced spectroscopic techniques applied in real-time offer a window into the dynamic chemical transformations occurring during the formation of this compound. researching.cnlongdom.org Methods such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses, without the need for quenching and sampling. nih.govmdpi.com

For instance, ultrafast 2D NMR spectroscopy could be employed to identify and characterize transient intermediates that might be undetectable by conventional offline analysis. nih.gov This would provide invaluable mechanistic insights, allowing for the rational optimization of reaction conditions to maximize yield and minimize impurities. nih.gov Other process analytical technologies (PAT) like Fourier-transform infrared spectroscopy (FTIR) could also be integrated into a flow reactor setup to provide continuous feedback on the reaction's status. mdpi.com

Table 2: Potential Spectroscopic Techniques for Real-Time Monitoring.
TechniqueInformation ProvidedApplication in Synthesis Monitoring
NMR Spectroscopy Detailed structural information, quantification of speciesTracking conversion of starting materials, identifying intermediates and byproducts. nih.gov
Raman Spectroscopy Vibrational modes, functional group analysisMonitoring changes in key functional groups (e.g., C=O, N-H) in real-time. longdom.org
FTIR Spectroscopy Functional group identificationContinuous monitoring of reactant consumption and product formation in a flow system.
Mass Spectrometry (MS) Molecular weight determinationCoupled with chromatography (LC-MS) for identifying components in the reaction mixture. researching.cn

Computational Design of Functional Analogues

Computational chemistry provides powerful tools for the rational design of novel molecules with desired properties, thereby reducing the time and cost associated with experimental trial-and-error. researchgate.net For this compound, computational methods can be employed to design functional analogues for applications in areas such as drug discovery. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of computationally generated analogues to build models that correlate specific structural features with biological activity. nih.govnih.gov These models can then predict the potency of new, unsynthesized compounds. researchgate.netrsc.org Furthermore, molecular docking simulations can predict how these analogues might bind to specific biological targets, such as protein kinases or receptors, guiding the design of more potent and selective inhibitors. nih.govnih.gov Such in silico screening can prioritize the most promising candidates for synthesis and experimental evaluation.

Table 3: Computational Methods for Analogue Design.
Computational MethodObjectivePotential Application for Analogues
Molecular Docking Predict binding mode and affinity to a biological targetDesign analogues with improved binding to a specific enzyme or receptor. nih.gov
QSAR Correlate chemical structure with biological activityPredict the activity of novel derivatives and guide structural modifications. nih.gov
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of a molecule-target complexAssess the stability of the ligand-protein interaction over time. researchgate.net
Density Functional Theory (DFT) Calculate electronic structure and propertiesUnderstand reactivity, spectroscopic properties, and intermolecular interactions.

Exploration in Novel Analytical and Sensing Technologies

The inherent structural features of this compound, particularly the pyridine nitrogen and aminomethyl group, make it an attractive scaffold for the development of novel chemosensors. nih.govresearchgate.net Pyridine-based compounds are well-known for their ability to coordinate with metal ions, leading to changes in their photophysical properties, such as fluorescence. mdpi.comarkat-usa.orgnih.gov

By strategically modifying the core structure—for example, by incorporating a fluorophore—it is conceivable to design derivatives that act as selective and sensitive fluorescent sensors for specific analytes. mdpi.combohrium.com The nitrogen atoms of the pyridine ring and the side-chain amine can serve as a binding pocket for metal cations. researchgate.net Upon binding, a change in the fluorescence emission (either "turn-on" or "turn-off") could signal the presence of the target analyte. Such sensors could find applications in environmental monitoring for detecting toxic heavy metals or in biological imaging. mdpi.com

Table 4: Potential Sensing Applications and Required Structural Modifications.
Target AnalyteProposed Structural ModificationSensing Mechanism
Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺) Incorporate a known fluorophore (e.g., naphthalene, BODIPY).Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). nih.govrsc.org
Anions Introduce hydrogen-bond donor groups (e.g., urea, thiourea).Changes in fluorescence upon hydrogen bonding with the anion.
pH variations Utilize the basicity of the pyridine and amine nitrogens.Protonation/deprotonation events leading to shifts in absorption or emission spectra.
Specific Biomolecules Conjugate a specific recognition moiety (e.g., biotin).Binding-induced conformational changes affecting the fluorophore.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.